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Compound of Interest

Compound Name: Calcium lactobionate hydrate

Cat. No.: B8006933

Get Quote

Core Technical Overview
Subject: Calcium Lactobionate Hydrate (

) CAS: 5001-51-4 (General), 110638-68-1 (Monohydrate) Critical Attribute: Hydration Dynamics
& Hygroscopicity[1][2]

Calcium lactobionate is the calcium salt of lactobionic acid (4-O-

-D-galactopyranosyl-D-gluconic acid).[1][2][3][4] Unlike lactose, it is a non-reducing sugar
derivative, which confers significant chemical stability against Maillard browning.[1][2] However,
its physical stability is governed by its hydration state.[2] It typically exists as a dihydrate or
monohydrate.[1][2]

The Stability Paradox: While chemically robust, the crystal lattice is sensitive to moisture

cycling.[2] Loss of crystal water (efflorescence) creates high-energy amorphous regions.[1][2]

Upon re-exposure to humidity, these regions absorb water rapidly, leading to liquid bridging and

subsequent caking or cementation.[2]
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Category A: Physical Form & Handling[1][2][5]
Q1: My calcium lactobionate powder has formed hard clumps (caking) inside the drum. Is it

degraded? Diagnostic: This is likely a physical change, not chemical degradation.[2] Root

Cause: The material has undergone moisture cycling.[2] If the storage humidity fluctuates, the

salt may lose water (efflorescence) and then re-absorb it.[2] This process dissolves the crystal

surface, creating saturated liquid bridges between particles.[2] When humidity drops again,

these bridges crystallize, fusing particles together (Sintering).[1][2] Actionable Fix:

Immediate: Grind the material.[2] If it dissolves clear in water, it is chemically usable.[2]

Prevention: Store at constant temperature. Fluctuations cause relative humidity (RH) spikes

inside the headspace.[2] Use double-lined polyethylene bags with a desiccant pack between

the liners, not in direct contact with the powder.[1][2]

Q2: The powder flows freely but dissolves slower than previous batches. Diagnostic: Crystal

Form Shift / Polymorphism. Root Cause: You may have a batch with a higher degree of

crystallinity or a different hydrate form (e.g., transition from amorphous to crystalline dihydrate).

[2] Crystalline forms have a higher lattice energy and dissolve slower than amorphous forms.[2]

Actionable Fix:

Protocol: Measure the Dissolution Rate (see Protocol 2 below).

Adjustment: Increase agitation speed or temperature (

) during formulation. Do not exceed

to avoid potential hydrolysis of the glycosidic bond over long durations.[2]

Category B: Chemical Stability & Appearance[2][6]
Q3: The solution has developed a slight yellow tint after 3 months of storage. Diagnostic: Trace

Hydrolysis or Impurity Degradation.[2] Root Cause: Although calcium lactobionate is non-

reducing, acidic conditions (

) or enzymatic contamination can hydrolyze the glycosidic bond, releasing free galactose and
gluconic acid.[2] Galactose is a reducing sugar and will undergo Maillard browning if any trace
nitrogen sources (amines/proteins) are present.[2] Actionable Fix:
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Check pH: Ensure the formulation pH remains between 5.5 and 7.5.

Purity Check: Run HPLC to detect free galactose. If galactose is present

, the batch is compromised.[2]

Q4: A white haze appears in the solution upon standing. Diagnostic: Carbonation.[2] Root

Cause: Calcium ions react with atmospheric

to form insoluble Calcium Carbonate (

).[2] This is common in high-pH solutions or unsealed containers.[1][2] Actionable Fix:

Filtration: Filter through a 0.45

membrane; if the haze disappears and the filter residue effervesces with dilute HCl, it is
carbonate.[2]

Storage: Headspace inerting with Nitrogen (

) is required for liquid storage.[2]

Experimental Protocols
Protocol 1: Determining Critical Relative Humidity
(Sorption Isotherm)
Purpose: To define the exact humidity limit for your specific storage facility.[2]

Methodology: Gravimetric Vapor Sorption (GVS) or Desiccator Method.[2]

Preparation: Dry 5 weighing dishes at

for 2 hours. Weigh empty (

).

Sample: Add ~2g of Calcium Lactobionate to each dish. Weigh (

).
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Chambers: Place dishes in desiccators with saturated salt solutions to create fixed RH

environments at

:

[2]

[1][2]

[2]

[2]

Monitoring: Weigh dishes daily until mass equilibrium is reached (

).

Calculation: Plot % Mass Change vs. % RH.

Pass Criteria: Mass gain

at 60% RH.[2]

Fail Criteria: Deliquescence (liquefaction) or significant caking.[2]

Protocol 2: High-Performance Liquid Chromatography
(HPLC) for Purity
Purpose: To quantify free galactose (hydrolysis product).[1][2]

Column: Amino-bonded silica or Polymer-based carbohydrate column (e.g., Rezex RCM).[1]

[2]

Mobile Phase: Acetonitrile:Water (75:25 v/v).[2]

Detector: Refractive Index (RI).[2][5]

Flow Rate: 1.0 mL/min at

.[2]
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Standard: Pure Galactose and Calcium Lactobionate standards.

Limit: Free Galactose should be NMT (Not More Than) 0.5%.

Data & Specifications
Table 1: Physicochemical Specifications

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Recommended Storage Conditions

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Visualizations
Diagram 1: The Caking Mechanism (Moisture Cycling)
This diagram illustrates why "stable" powder cakes over time due to humidity fluctuation.[1][2]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: The "Sintering" cycle: Humidity fluctuations dissolve crystal surfaces, which fuse

permanently upon drying.[1][2]

Diagram 2: Stability Testing Workflow
Decision tree for validating long-term storage quality.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Standard Operating Procedure (SOP) logic flow for validating calcium lactobionate

shelf-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Calcium-Lactobionate
https://foodb.ca/compounds/FDB001144
https://cymitquimica.com/cas/5001-51-4/
https://cymitquimica.com/cas/5001-51-4/
https://pubs.acs.org/doi/10.1021/acs.jced.8b00980
https://foodb.ca/compounds/FDB001144
https://cymitquimica.com/cas/5001-51-4/
https://www.benchchem.com/product/b8006933?utm_src=pdf-custom-synthesis
https://foodb.ca/compounds/FDB001144
https://cymitquimica.com/cas/5001-51-4/
http://www.thegoodscentscompany.com/data/rw1594441.html
https://pubchem.ncbi.nlm.nih.gov/compound/Calcium-Lactobionate
https://pubchem.ncbi.nlm.nih.gov/compound/Calcium-Lactobionate
https://scispace.com/pdf/preparation-of-calcium-lactobionate-and-lactobionic-delta-u3qt3881kv.pdf
https://www.benchchem.com/product/b8006933#stabilizing-calcium-lactobionate-hydrate-in-long-term-storage
https://www.benchchem.com/product/b8006933#stabilizing-calcium-lactobionate-hydrate-in-long-term-storage
https://www.benchchem.com/product/b8006933#stabilizing-calcium-lactobionate-hydrate-in-long-term-storage
https://www.benchchem.com/product/b8006933#stabilizing-calcium-lactobionate-hydrate-in-long-term-storage
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8006933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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